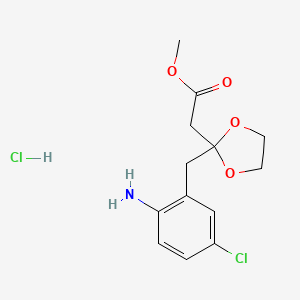
Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dioxolane ring and a chlorinated benzyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate, 2-amino-5-chlorobenzyl alcohol. This intermediate is then reacted with a dioxolane derivative under acidic conditions to form the dioxolane ring. The final step involves esterification with methyl acetate and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Benzyl alcohol derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of chlorinated benzyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorinated benzyl group can interact with hydrophobic regions. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-5-chlorobenzoate: A simpler compound with similar functional groups but lacking the dioxolane ring.
Methyl 5-chloroanthranilate: Another related compound with a chlorinated benzyl group.
2-Amino-5-chlorobenzoic acid methyl ester: Similar structure but different functional groups.
Uniqueness
Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs.
Propiedades
Fórmula molecular |
C13H17Cl2NO4 |
|---|---|
Peso molecular |
322.18 g/mol |
Nombre IUPAC |
methyl 2-[2-[(2-amino-5-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C13H16ClNO4.ClH/c1-17-12(16)8-13(18-4-5-19-13)7-9-6-10(14)2-3-11(9)15;/h2-3,6H,4-5,7-8,15H2,1H3;1H |
Clave InChI |
XEZOQIIKRYUESX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(OCCO1)CC2=C(C=CC(=C2)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


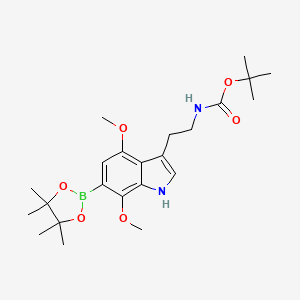
![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
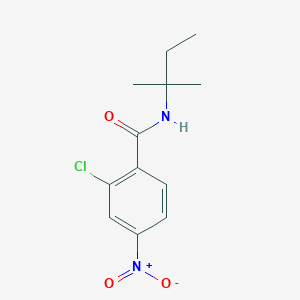
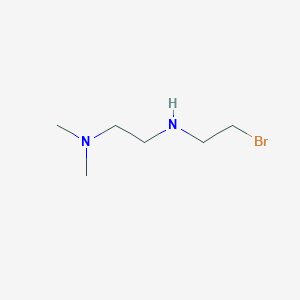
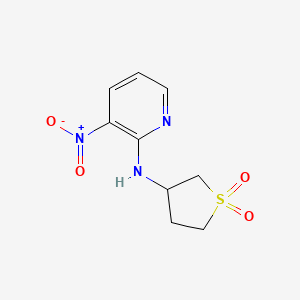
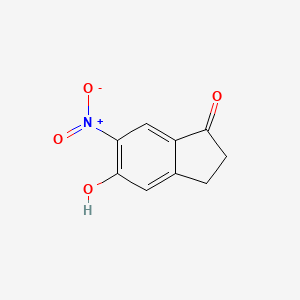
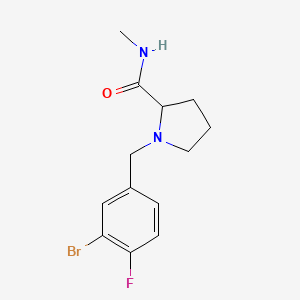
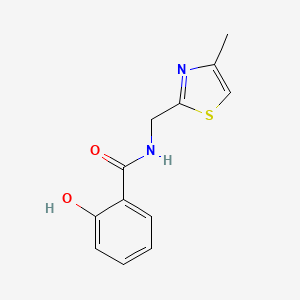
![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
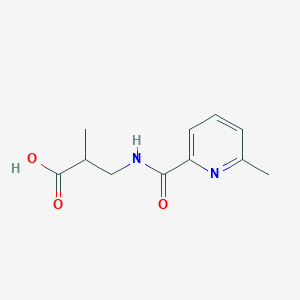
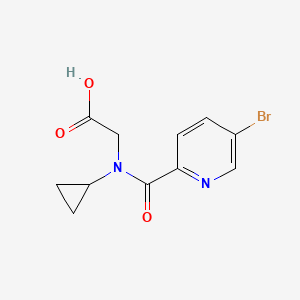
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)


